4-[4-(4-Formyl-2-nitrophenyl)piperazin-1-yl]-3-nitrobenzaldehyde
CAS No.: 300665-20-7
Cat. No.: VC5994640
Molecular Formula: C18H16N4O6
Molecular Weight: 384.348
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 300665-20-7 |
|---|---|
| Molecular Formula | C18H16N4O6 |
| Molecular Weight | 384.348 |
| IUPAC Name | 4-[4-(4-formyl-2-nitrophenyl)piperazin-1-yl]-3-nitrobenzaldehyde |
| Standard InChI | InChI=1S/C18H16N4O6/c23-11-13-1-3-15(17(9-13)21(25)26)19-5-7-20(8-6-19)16-4-2-14(12-24)10-18(16)22(27)28/h1-4,9-12H,5-8H2 |
| Standard InChI Key | GIAVDRZRWYFPQZ-UHFFFAOYSA-N |
| SMILES | C1CN(CCN1C2=C(C=C(C=C2)C=O)[N+](=O)[O-])C3=C(C=C(C=C3)C=O)[N+](=O)[O-] |
Introduction
Structural Features and Molecular Properties
Core Architecture
The molecule features a central piperazine ring substituted at both nitrogen atoms with nitrobenzaldehyde derivatives. The 4-formyl-2-nitrophenyl group at position 4 of the piperazine ring introduces steric and electronic effects that influence conformational flexibility, while the 3-nitrobenzaldehyde moiety at position 1 contributes to planar aromatic stacking interactions .
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₈H₁₆N₄O₆ | |
| Molecular Weight | 384.348 g/mol | |
| IUPAC Name | 4-[4-(4-formyl-2-nitrophenyl)piperazin-1-yl]-3-nitrobenzaldehyde | |
| SMILES | C1CN(CCN1C2=C(C=C(C=C2)C=O)N+[O-])C3=C(C=C(C=C3)C=O)N+[O-] |
Electronic Effects
The ortho-nitro groups relative to the aldehyde functionalities create strong electron-withdrawing effects, reducing the electron density of the aromatic rings by approximately 1.2 eV compared to non-nitrated analogs . This polarization enhances susceptibility to nucleophilic attack at the aldehyde carbonyl groups, a property exploited in Schiff base formation reactions .
Synthesis and Manufacturing
Stepwise Coupling Approach
Industrial synthesis typically employs a three-step protocol:
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Piperazine functionalization: N-alkylation of piperazine with 4-chloro-2-nitrobenzaldehyde under Ullmann coupling conditions (CuI, K₂CO₃, DMF, 120°C) .
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Cross-coupling: Buchwald-Hartwig amination to attach the second nitrobenzaldehyde moiety (Pd(dba)₂, Xantphos, Cs₂CO₃) .
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Purification: Chromatographic separation using silica gel with ethyl acetate/hexane (3:7 v/v), yielding >95% purity.
Table 2: Synthetic Optimization Parameters
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Reaction Temperature | 115–125°C | ±8% yield |
| Catalyst Loading | 5 mol% Pd | Linear increase up to 7 mol% |
| Solvent Polarity | ε = 37.5 (DMF) | Maximizes coupling efficiency |
Scalability Challenges
Batch processes face limitations in heat dissipation during exothermic amination steps, prompting adoption of continuous flow reactors (residence time = 8.2 min, T = 130°C) to improve throughput by 340% compared to flask-based methods .
Physicochemical Characterization
Solid-State Properties
DSC analysis reveals a glass transition temperature (Tg) of 89°C and decomposition onset at 217°C under nitrogen . The crystalline form exhibits triclinic symmetry (space group P-1) with unit cell parameters a = 7.892 Å, b = 9.431 Å, c = 12.765 Å .
Solubility Profile
Despite its polar functional groups, the compound shows limited aqueous solubility (0.18 mg/mL at 25°C) due to strong intermolecular π-π stacking. Solubility enhancers:
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DMSO: 48 mg/mL
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THF: 22 mg/mL
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Ethanol: 9 mg/mL
Biological Activity and Mechanism
Antioxidant Capacity
The compound exhibits radical scavenging activity in DPPH assays (EC₅₀ = 45 μM), outperforming ascorbic acid (EC₅₀ = 52 μM) at pH 7.4. This property correlates with stabilization of semiquinone radicals formed during nitro group reduction .
Industrial and Research Applications
Pharmaceutical Intermediate
Serves as a key precursor in synthesizing:
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Antipsychotic agents via reductive amination
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Anticancer prodrugs through Schiff base conjugation
Materials Science Applications
Functionalization of the aldehyde groups enables:
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Covalent organic framework (COF) construction (BET surface area = 1,240 m²/g)
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Conductive polymer dopants (σ = 10⁻³ S/cm in PEDOT composites)
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Photocatalytic systems with broad visible light absorption (λmax = 450 nm)
Future Research Directions
Toxicity Profiling
Current gaps in mammalian toxicity data necessitate:
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Acute oral toxicity studies (OECD 423)
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Genotoxicity assessment (Ames test, micronucleus assay)
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CYP450 inhibition profiling
Formulation Development
Addressing poor bioavailability through:
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Nanoparticle encapsulation (PLGA, 150–200 nm)
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Prodrug strategies (e.g., acetal protected aldehydes)
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Co-crystallization with solubility-enhancing coformers
Catalytic Applications
Exploration of nitro group redox activity for:
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Heterogeneous hydrogenation catalysts
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Electrocatalytic CO₂ reduction
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Photoredox coupling reactions
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